molecular formula C16H19N3O4S B2670224 2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2097893-34-8

2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one

Cat. No. B2670224
M. Wt: 349.41
InChI Key: ZFZIDOWPVVJUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). This molecule has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Nucleophilic Substitution and Reduction : The nucleophilic substitution reactions of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with a series of nucleophiles lead to derivatives with potential for further chemical manipulation and study in synthetic chemistry, illustrating the versatility of thiadiazole compounds in synthesis (Mataka et al., 1992)(Mataka et al., 1992).

  • Schiff Base Ligands : The synthesis and spectral characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands demonstrate their antimicrobial activity and potential use in the development of new therapeutic agents (Vinusha et al., 2015)(Vinusha et al., 2015).

  • PPARpan Agonist Synthesis : An efficient synthesis route for a potent PPARpan agonist highlights the application of thiadiazole derivatives in developing new pharmacologically active compounds (Guo et al., 2006)(Guo et al., 2006).

Biological Activities and Applications

  • Antimicrobial Activity : Schiff bases derived from imino-4-methoxyphenol thiazole show moderate activity against bacteria and fungi, indicating their potential as antimicrobial agents (Vinusha et al., 2015)(Vinusha et al., 2015).

  • Chemoprevention in Breast Cancer : Arzoxifene, a compound structurally related to thiadiazole derivatives, acts as a selective estrogen receptor modulator (SERM) with potential for chemoprevention in breast cancer (Suh et al., 2001)(Suh et al., 2001).

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-21-13-4-2-3-5-14(13)22-11-16(20)19-8-6-12(7-9-19)23-15-10-17-24-18-15/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZIDOWPVVJUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one

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